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Compound of Interest

Compound Name: TM5275 sodium

Cat. No.: B10764139 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TM5275, a small molecule inhibitor

of plasminogen activator inhibitor-1 (PAI-1), and its significant role in the field of thrombosis

research. Elevated PAI-1 levels are a known risk factor for thrombotic diseases due to its

inhibition of fibrinolysis, the natural process of dissolving blood clots. TM5275 offers a

promising therapeutic strategy by targeting PAI-1, thereby enhancing the body's ability to break

down thrombi. This document details the mechanism of action of TM5275, summarizes key

quantitative data from preclinical studies, outlines experimental protocols, and visualizes the

underlying biological pathways and experimental workflows.

Core Mechanism of Action
Thrombosis, the formation of a blood clot inside a blood vessel, can lead to serious

cardiovascular events. The fibrinolytic system is the body's primary defense against

thrombosis, with tissue plasminogen activator (tPA) being a key enzyme that converts

plasminogen to plasmin, which in turn degrades the fibrin mesh of a clot. PAI-1 is the principal

inhibitor of tPA, and its over-expression can lead to a pro-thrombotic state.

TM5275 is a selective, orally active inhibitor of PAI-1. It functions by binding to PAI-1 and

preventing its interaction with tPA. This inhibition of PAI-1 leads to increased tPA activity,

thereby promoting fibrinolysis and reducing the risk of thrombus formation and growth.

Quantitative Data Summary
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The following tables summarize the key quantitative data for TM5275 from various preclinical

studies, providing insights into its potency, in vivo efficacy, and pharmacokinetic profile.

Table 1: In Vitro Potency of TM5275

Parameter Value Description

IC50 6.95 µM

The half maximal inhibitory

concentration of TM5275

against plasminogen activator

inhibitor-1 (PAI-1).

Table 2: In Vivo Efficacy of TM5275 in Rat Thrombosis Models

Model Species Treatment Dose (mg/kg) Effect

Arteriovenous

Shunt
Rat TM5275 10

Significantly

lower blood clot

weight (60.9 ±

3.0 mg vs. 72.5 ±

2.0 mg in

vehicle).

TM5275 50

Significantly

lower blood clot

weight (56.8 ±

2.8 mg vs. 72.5 ±

2.0 mg in

vehicle).

Ferric Chloride-

Induced Carotid

Artery

Thrombosis

Rat TM5275 1 - 10

Antithrombotic

effect equivalent

to clopidogrel (3

mg/kg).[1]

Table 3: In Vivo Efficacy of TM5275 in a Non-Human Primate Thrombosis Model
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Model Species Treatment Dose (mg/kg) Effect

Photochemical-

Induced Arterial

Thrombosis

Cynomolgus

Monkey
TM5275 10

Same

antithrombotic

effect as

clopidogrel (10

mg/kg), without

enhanced

bleeding.[1][2]

Total occlusion

time significantly

reduced (53.9 ±

19.9 mins vs.

119.0 ± 17.4

mins in vehicle).

[2]

Table 4: Pharmacokinetic Parameters of TM5275

Species
Dose
(mg/kg)

Route Cmax Tmax AUC t1/2
Clearan
ce

Rat 10 Oral
17.5 ±

5.2 µM
- - - -

Cynomol

gus

Monkey

10 Oral

18.9 ±

3.7

µmol/L

- - - -

Note: A comprehensive pharmacokinetic profile with parameters such as Tmax, AUC, t1/2, and

Clearance is not fully available in the public domain.

Experimental Protocols
This section provides detailed methodologies for the key experiments cited in thrombosis

research involving TM5275.
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In Vitro PAI-1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of TM5275 against

PAI-1.

Methodology:

A tissue plasminogen activator (tPA)-dependent peptide hydrolysis assay is utilized.

Recombinant human PAI-1 is incubated with varying concentrations of TM5275.

tPA and a chromogenic tPA substrate are then added to the mixture.

The activity of tPA is measured by monitoring the cleavage of the chromogenic substrate,

which results in a color change that can be quantified spectrophotometrically.

The concentration of TM5275 that inhibits 50% of PAI-1's activity against tPA is determined

as the IC50 value.

Rat Arteriovenous (AV) Shunt Thrombosis Model
Objective: To evaluate the antithrombotic efficacy of TM5275 in a rat model of venous

thrombosis.

Methodology:

Male Sprague-Dawley rats are anesthetized.

The left jugular vein and right carotid artery are exposed and cannulated with polyethylene

tubing.

The cannulas are connected to form an extracorporeal shunt. A silk thread is placed within a

section of the shunt tubing to serve as a thrombogenic surface.

TM5275 or vehicle is administered orally prior to the initiation of blood flow through the

shunt.

The shunt is allowed to function for a specified period (e.g., 30 minutes).
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After this period, the silk thread with the formed thrombus is carefully removed from the

shunt.

The wet weight of the thrombus is immediately measured to quantify the extent of

thrombosis.

The percentage inhibition of thrombus formation by TM5275 is calculated by comparing the

thrombus weight in the treated group to the vehicle control group.

Rat Ferric Chloride-Induced Carotid Artery Thrombosis
Model
Objective: To assess the efficacy of TM5275 in an arterial thrombosis model.

Methodology:

Rats are anesthetized, and the common carotid artery is surgically exposed.[3]

A small piece of filter paper saturated with a ferric chloride (FeCl3) solution (e.g., 10-65%) is

applied topically to the adventitial surface of the artery for a defined period (e.g., 3-10

minutes) to induce endothelial injury.

TM5275 or vehicle is administered orally at a specified time before the FeCl3 application.

Blood flow in the carotid artery is monitored continuously using a Doppler flow probe placed

distal to the injury site.

The primary endpoint is the time to occlusion (TTO), defined as the time from FeCl3

application to the cessation of blood flow.

The efficacy of TM5275 is determined by its ability to prolong the TTO compared to the

vehicle control.

Non-Human Primate Photochemical-Induced Arterial
Thrombosis Model
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Objective: To evaluate the antithrombotic effect of TM5275 in a more clinically relevant

thrombosis model.

Methodology:

Cynomolgus monkeys are anesthetized.

A photosensitive dye, Rose Bengal, is administered intravenously.

A specific artery, such as the saphenous artery, is exposed to a controlled light source (e.g.,

a green light laser with a wavelength of 540 nm) to induce a photochemical reaction. This

reaction generates singlet oxygen, which damages the endothelium and initiates thrombus

formation.

TM5275 or vehicle is administered orally (e.g., 2 hours) before the induction of thrombosis.

Arterial blood flow is monitored for a set period (e.g., 3 hours) after the start of photo-

irradiation.

The antithrombotic effect is quantified by measuring the total time the artery is occluded

during the observation period. A reduction in the total occlusion time in the TM5275-treated

group compared to the vehicle group indicates efficacy.

Visualizations: Signaling Pathways and
Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to

TM5275's role in thrombosis research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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